molecular formula C12H9ClN2OS B4872965 (E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one

(E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one

Cat. No.: B4872965
M. Wt: 264.73 g/mol
InChI Key: QJEISEPUMUKUER-SOFGYWHQSA-N
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Description

(E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a pyridine ring attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one typically involves the following steps:

    Formation of the Propenone Moiety: The propenone moiety can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Substitution Reaction: The thiophene ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated thiophene is then coupled with the propenone moiety in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool in molecular biology.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system makes it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(5-bromothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one
  • (E)-1-(5-fluorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one
  • (E)-1-(5-methylthiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one

Uniqueness

(E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one is unique due to the presence of the chlorine atom on the thiophene ring. This substitution can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets. The chlorine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(pyridin-2-ylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c13-11-5-4-10(17-11)9(16)6-8-15-12-3-1-2-7-14-12/h1-8H,(H,14,15)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEISEPUMUKUER-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=CC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/C=C/C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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